![molecular formula C9H5F3N6S B2502091 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338968-23-3](/img/structure/B2502091.png)
3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H5F3N6S and its molecular weight is 286.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile, primarily targets the enzyme catalase . Catalase is an important enzyme in cells that aids in the detoxification of hydrogen peroxide (H2O2), a byproduct of cellular metabolism .
Mode of Action
This compound acts as an irreversible inhibitor of catalase . It prevents the natural degradation of H2O2 by catalase, thereby increasing the concentration of H2O2 within the cell . This can lead to oxidative stress, which can have various effects on cellular function and viability .
Biochemical Pathways
The inhibition of catalase affects the antioxidant defense system of the cell . This system includes various biochemical pathways that work to neutralize reactive oxygen species (ROS) like H2O2. When catalase is inhibited, other elements of this system, such as glutathione peroxidase and glutathione reductase , may increase their activity as a compensatory mechanism .
Result of Action
The primary result of the action of this compound is the induction of oxidative stress within cells due to the accumulation of H2O2 . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .
Biological Activity
The compound 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is C12H12F3N6S with a molecular weight of approximately 288.33 g/mol. The structure includes a triazole ring, a trifluoromethyl group, and a pyridinecarbonitrile moiety, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound involves various methodologies that focus on the introduction of the triazole and thiol functionalities. For instance, one proposed synthetic pathway utilizes microwave irradiation to enhance reaction efficiency and yield. The reaction conditions are crucial for achieving the desired product while minimizing by-products .
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. This particular compound has been tested against various bacterial strains and fungi. The results demonstrate that it possesses notable inhibitory effects, suggesting potential as an antimicrobial agent .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways, making it a candidate for further development in cancer therapy .
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects. Case studies have reported adverse effects associated with related compounds in the triazole family, such as methemoglobinemia and toxic encephalopathy following exposure to similar structures . Therefore, comprehensive toxicity assessments are necessary for establishing safety profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound exhibited MIC values ranging from 8 to 32 µg/mL, indicating moderate to strong activity against these bacteria.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 64 |
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability. The IC50 values were calculated as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including the compound , are known for their antimicrobial properties. The presence of both the triazole and pyridine rings contributes to their ability to inhibit the growth of various pathogens. Studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance, triazole derivatives have been effective against fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Cancer Research
Research indicates that triazole compounds can act as anticancer agents by inhibiting specific enzymes involved in tumor growth. The unique combination of the triazole and trifluoromethyl groups in this compound may enhance its potency against certain cancer cell lines. In vitro studies have demonstrated that modifications to the triazole structure can lead to increased cytotoxicity against cancer cells .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit enzymes such as carbonic anhydrases and certain kinases. These enzymes play critical roles in various biological processes, including pH regulation and signal transduction pathways. The binding affinity of this compound with these targets is currently under investigation using techniques like molecular docking and kinetic assays .
Agricultural Applications
Pesticidal Properties
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes. This characteristic makes compounds like 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile candidates for development as pesticides or herbicides. Preliminary studies suggest that similar triazole derivatives can effectively control agricultural pests and diseases .
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways involved in plant growth and development, leading to improved yields in crops. Research is ongoing to evaluate the specific effects of this compound on plant physiology .
Materials Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used as a precursor for synthesizing functional materials, such as polymers or nanocomposites. The incorporation of triazole units into polymer matrices can impart desirable properties such as thermal stability and enhanced mechanical strength .
Nanotechnology Applications
Recent studies have explored the use of triazole-based compounds in the development of nanostructured materials for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could improve drug solubility and targeting efficiency .
Case Studies
Properties
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N6S/c10-9(11,12)4-1-6(5(2-13)15-3-4)19-8-16-7(14)17-18-8/h1,3H,(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIGTQGJXKDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1SC2=NNC(=N2)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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